molecular formula C28H23N3O3 B15022589 N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide

Cat. No.: B15022589
M. Wt: 449.5 g/mol
InChI Key: LMKPQXNRLFUWMK-UHFFFAOYSA-N
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Description

N-[7-(4-Methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide is a quinazolinone derivative characterized by a bicyclic quinazolinone core substituted at position 7 with a 4-methoxyphenyl group and at position 2 with a biphenyl-4-carboxamide moiety. The biphenyl carboxamide group contributes to steric bulk and lipophilicity, which are critical for target engagement in medicinal chemistry contexts .

Properties

Molecular Formula

C28H23N3O3

Molecular Weight

449.5 g/mol

IUPAC Name

N-[7-(4-methoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-phenylbenzamide

InChI

InChI=1S/C28H23N3O3/c1-34-23-13-11-20(12-14-23)22-15-25-24(26(32)16-22)17-29-28(30-25)31-27(33)21-9-7-19(8-10-21)18-5-3-2-4-6-18/h2-14,17,22H,15-16H2,1H3,(H,29,30,31,33)

InChI Key

LMKPQXNRLFUWMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Biphenyl Group: The biphenyl moiety can be introduced through Suzuki coupling reactions, where a boronic acid derivative of biphenyl reacts with a halogenated quinazolinone intermediate in the presence of a palladium catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via nucleophilic substitution reactions, where a methoxy-substituted benzyl halide reacts with the quinazolinone intermediate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, converting the ketone group to a hydroxyl group.

    Substitution: The biphenyl and methoxyphenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products:

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Hydroxylated quinazolinone derivatives.

    Substitution Products: Halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other regulatory proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases by competing with ATP for binding sites, leading to the downregulation of signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Key Structural Features :

  • Quinazolinone Core: A 5,6,7,8-tetrahydroquinazolin-5-one scaffold, providing rigidity and hydrogen-bonding capabilities via the lactam group.
  • 4-Methoxyphenyl Substituent : Positioned at C7, this group modulates electronic and steric properties compared to halogenated or alkylated analogs.
  • Biphenyl-4-carboxamide : A planar aromatic system linked via an amide bond, enabling π-π stacking and hydrophobic interactions.

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl ring and the carboxamide moiety. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxyphenyl C28H23N3O3* 449.50 Electron-donating methoxy group; biphenyl carboxamide
N-[7-(3-Chlorophenyl)-5-oxo-...biphenyl-4-carboxamide 3-Chlorophenyl C27H20ClN3O2 453.93 Electron-withdrawing chloro substituent; same quinazolinone core
3,5-Dimethoxy-N-[7-(4-methylphenyl)-5-oxo-...benzamide 4-Methylphenyl C26H25N3O3 427.50 Methyl group (electron-donating); dimethoxy benzamide side chain
Ethyl 4-(7-(4-chlorophenyl)-5-oxo-...piperazine-1-carboxylate 4-Chlorophenyl C21H23ClN4O3 414.89 Piperazine-carboxylate ester; chloro substituent; altered solubility profile

*Inferred based on substituent replacement from .

Key Observations :

Substituent Electronic Effects: The 4-methoxy group in the target compound increases electron density compared to chloro ( ) or methyl ( ) substituents. This may enhance solubility and alter binding kinetics in hydrophobic pockets.

Side Chain Modifications :

  • The biphenyl carboxamide in the target compound and offers extended conjugation for π-π interactions, whereas the dimethoxy benzamide in introduces polar oxygen atoms for hydrogen bonding.
  • The piperazine-carboxylate ester in introduces basic nitrogen atoms and an ester group, significantly altering solubility and bioavailability.

Spectral Characterization: IR spectra of analogous compounds (e.g., ) highlight key functional groups. For example, the absence of C=O stretches in triazole tautomers contrasts with the quinazolinone core’s lactam C=O (~1660–1680 cm⁻¹). The target compound’s methoxy group would exhibit C-O-C asymmetric stretching near 1250 cm⁻¹, while chloro substituents show C-Cl stretches at ~700 cm⁻¹ .

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